molecular formula C4H4O5 B1202945 2,3-Oxiranedicarboxylic acid CAS No. 3272-11-5

2,3-Oxiranedicarboxylic acid

Cat. No.: B1202945
CAS No.: 3272-11-5
M. Wt: 132.07 g/mol
InChI Key: DCEMCPAKSGRHCN-UHFFFAOYSA-N
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Description

2,3-Oxiranedicarboxylic acid is an organic compound with the molecular formula C4H4O5. It is a dicarboxylic acid containing an oxirane (epoxide) ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

2,3-Oxiranedicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cysteine cathepsins, a group of proteolytic enzymes involved in protein degradation within lysosomes . The interaction between this compound and cysteine cathepsins is covalent, where the oxirane ring reacts with the thiol group of cysteine residues in the active site of the enzyme. This covalent binding inhibits the enzymatic activity of cysteine cathepsins, thereby affecting protein turnover and other related processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cysteine cathepsins by this compound can lead to altered signaling pathways that depend on proteolytic processing of signaling molecules . Additionally, changes in gene expression may occur as a result of disrupted protein degradation, leading to compensatory mechanisms within the cell. The impact on cellular metabolism is also notable, as the inhibition of proteolytic enzymes can affect the availability of amino acids and other metabolites necessary for various metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cysteine cathepsins. The oxirane ring of this compound reacts with the thiol group of cysteine residues in the active site of the enzyme, forming a covalent bond . This covalent modification inhibits the enzymatic activity of cysteine cathepsins, preventing them from cleaving their protein substrates. As a result, the accumulation of undegraded proteins can lead to cellular stress and activation of compensatory pathways. Additionally, the inhibition of cysteine cathepsins can affect other cellular processes that rely on proteolytic activity, such as antigen presentation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, leading to a decrease in its inhibitory activity . This degradation can result in the gradual restoration of cysteine cathepsin activity and normalization of cellular processes. Prolonged exposure to this compound can lead to sustained inhibition of proteolytic activity, resulting in long-term effects on cellular function, including altered gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit cysteine cathepsin activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular stress and apoptosis. The threshold for these adverse effects depends on the specific animal model and the duration of exposure. Studies have shown that high doses of this compound can lead to systemic toxicity, affecting multiple organs and tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism and protein degradation. This compound interacts with enzymes such as cysteine cathepsins, which play a crucial role in the breakdown of proteins into amino acids . The inhibition of these enzymes by this compound can lead to altered metabolic flux, affecting the levels of various metabolites within the cell. Additionally, this compound can influence the tricarboxylic acid cycle by affecting the availability of amino acids that serve as intermediates in this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport .

Subcellular Localization

The subcellular localization of this compound is primarily within lysosomes, where it interacts with cysteine cathepsins . This localization is facilitated by targeting signals that direct the compound to lysosomal compartments. Additionally, post-translational modifications of this compound can influence its subcellular distribution, affecting its activity and function. The accumulation of this compound within lysosomes can lead to altered lysosomal function and cellular stress, impacting various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Oxiranedicarboxylic acid can be synthesized through the epoxidation of maleic acid or fumaric acid. The reaction typically involves the use of a peracid, such as peracetic acid, under controlled conditions to form the oxirane ring. The reaction is carried out in an organic solvent, and the temperature is maintained to optimize the yield.

Industrial Production Methods: In industrial settings, this compound is produced through a similar epoxidation process but on a larger scale. The reaction conditions are carefully monitored to ensure high purity and yield. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2,3-Oxiranedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex molecules.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used to open the oxirane ring.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products:

    Oxidation: Leads to the formation of more oxidized carboxylic acids.

    Reduction: Produces diols with hydroxyl groups.

    Substitution: Results in the formation of substituted carboxylic acids with various functional groups.

Scientific Research Applications

2,3-Oxiranedicarboxylic acid is utilized in several scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactive oxirane ring.

Comparison with Similar Compounds

    2,3-Epoxysuccinic Acid: Similar in structure but differs in the position of the oxirane ring.

    2,3-Dihydroxybutanedioic Acid: Contains hydroxyl groups instead of an oxirane ring.

    2,3-Dicarboxylic Acid Derivatives: Various derivatives with different functional groups.

Uniqueness: 2,3-Oxiranedicarboxylic acid is unique due to its oxirane ring, which imparts distinct reactivity compared to other dicarboxylic acids. This reactivity makes it valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

oxirane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEMCPAKSGRHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51274-37-4, Array
Record name Polyepoxysuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51274-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3-Epoxysuccinic acid
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DSSTOX Substance ID

DTXSID50901492
Record name 2,​3-​Oxiranedicarboxylic acid
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Molecular Weight

132.07 g/mol
Source PubChem
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CAS No.

3272-11-5, 16533-72-5, 6311-64-4
Record name Epoxysuccinic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3-Epoxysuccinic acid
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Record name cis-Epoxysuccinic acid
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Record name 2,3-Oxiranedicarboxylic acid
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Record name 2,​3-​Oxiranedicarboxylic acid
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Record name Epoxysuccinic acid
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Record name Dipotassium epoxysuccinate
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Synthesis routes and methods I

Procedure details

The epoxidation of acid calcium maleate was effected in accordance with Example 1. 50 g. of the calcium epoxysuccinate attained in this manner (calcium content 11.9% by weight) were suspended, with stirring, in 400 g. of 50% aqueous acetone. 15 g. of concentrated sulphuric acid were then added and the suspension was kept for 2 hours at 20° C. If the suspension is made in acetone alone, a corresponding amount of dilute sulphuric acid may be added instead of concentrated sulphuric acid. The suspension was then heated to 50° C. and, after being kept for 2 hours at this temperature, the calcium sulphate was filtered off and washed with water. The acetone was removed by distillation from the mixture of acetone and water, and the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis. From two moles of acid calcium epoxysuccinate, 512 g. of free epoxysuccinic acid were obtained, corresponding to a yield of 97% of the theoretical.
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calcium epoxysuccinate
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Yield
97%

Synthesis routes and methods II

Procedure details

The acid calcium epoxysuccinate obtained by the epoxidation was reacted in acetic acid with the aid of concentrated sulphuric acid to form calcium sulphate and epoxysuccinic acid. For this purpose, 50 g. of acid calcium epoxysuccinate, having a calcium content of 11.9% by weight, and 15 g. of concentrated sulphuric acid were introduced, with stirring, into 300 ml. of glacial acetic acid. The suspension was kept at 20° C. for 2 hours with stirring, and then heated to 70° C. After 2 more hours the reaction was complete and the calcium sulphate was filtered off. The calcium sulphate was washed three times with 30 ml. of glacial acetic acid.
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calcium epoxysuccinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of oxirane-2,3-dicarboxylic acid derivatives as enzyme inhibitors?

A1: Oxirane-2,3-dicarboxylic acid derivatives, specifically epoxysuccinyl peptides, act as potent inhibitors of cysteine proteases like cathepsin L. These compounds irreversibly bind to the active site cysteine residue of the enzyme through a ring-opening mechanism, forming a stable thioether bond. [, ] This covalent modification effectively blocks the enzyme's catalytic activity.

Q2: How does the inhibition of cathepsin L by oxirane-2,3-dicarboxylic acid derivatives affect autophagy?

A2: Research suggests that while cathepsin L inhibition impacts autophagy, it does not appear to play a primary role in degrading cytoplasmic proteins within autophagosomes. [, ] Instead, studies using the specific cathepsin L inhibitor CAA0225 have shown that it significantly inhibits the degradation of autophagosomal membrane markers, such as LC3-II and GABARAP. [, ] This suggests a more specific role for cathepsin L in the later stages of autophagy, specifically in the breakdown of the autophagosomal membrane itself.

Q3: Can oxirane-2,3-dicarboxylic acid derivatives be used for optical resolution?

A3: Yes, certain derivatives of oxirane-2,3-dicarboxylic acid, such as its esters, can be resolved into their enantiomers. This has been successfully achieved using enzymatic methods like transesterification with lipases. [] Furthermore, chiral reagents derived from related compounds like 2-amino-1,2-diphenylethanol can be employed for the optical resolution of various chiral acids, including oxirane-2,3-dicarboxylic acid itself. []

Q4: Are there applications of oxirane-2,3-dicarboxylic acid in material science?

A4: Yes, oxirane-2,3-dicarboxylic acid derivatives have found use in material science. For example, cross-linked styrene-butadiene-styrene (SBS) hybrid bipolar membranes incorporating oxirane-2,3-dicarboxylic acid as a functional group have been developed. [] These membranes exhibit promising properties, including high temperature tolerance and good ion exchange capacity, making them suitable for applications such as electro-generation of valuable chemicals. []

Q5: How is oxirane-2,3-dicarboxylic acid studied in the context of volcanic plumes?

A5: Oxirane-2,3-dicarboxylic acid derivatives play a role in understanding the chemical composition of volcanic plumes. Specifically, 5,6-epoxy-5,6-dihydro-[1,10]-phenanthroline (EP), a derivative of oxirane-2,3-dicarboxylic acid, has been successfully employed as a coating reagent in denuder samplers. [] This enables the selective capture and quantification of gaseous hydrogen bromide (HBr), a precursor to reactive bromine species, providing valuable insights into volcanic activity and atmospheric chemistry. []

Q6: What are the potential applications of studying the physical state of oxirane-2,3-dicarboxylic acid during solvent-free reactions?

A6: Investigating the physical state of oxirane-2,3-dicarboxylic acid and its derivatives during solvent-free reactions, such as hydrogenolysis, can provide mechanistic insights. [] Techniques like BET surface area analysis and SEM observation have been used to propose that these reactions likely proceed through a fused state, where the substrate and catalyst are in close contact, facilitating the reaction. [] Understanding these mechanisms can lead to improved catalyst design and reaction optimization for more sustainable chemical processes.

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